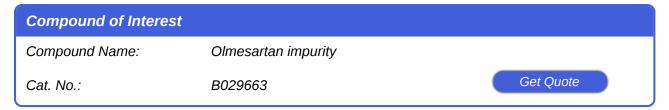


# A Comparative Guide to Robustness Testing of Analytical Methods for Olmesartan Impurities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various analytical methods used for the robustness testing of Olmesartan impurities. The information presented is collated from a number of validated studies and is intended to assist in the selection and implementation of reliable analytical techniques for quality control and stability studies of Olmesartan Medoxomil.

## **Comparison of Validated Analytical Methods**

The following tables summarize the performance characteristics of different stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods developed for the analysis of Olmesartan and its impurities. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2]

Table 1: Comparison of Chromatographic Methods and Robustness Parameters



Parameter	Method 1: RP- HPLC	Method 2: SI- UHPLC-PDA	Method 3: RP- HPLC
Instrumentation	HPLC with UV-Visible Detector	UHPLC with Photodiode Array (PDA) Detector[1]	HPLC with Diode Array Detector[3]
Column	Symmetry C18, 150 mm x 4.6 mm, 5μm[3] [4]	Shimpack GIST-C18, 100 mm x 2.1 mm, 2 μm[1][2]	C18 column
Mobile Phase	Phosphate buffer, Acetonitrile, and Milli- Q water[3][4]	A: 0.1% Orthophosphoric acid in waterB: Acetonitrile[1][2]	Methanol and Buffer
Elution	Gradient[3]	Gradient[1][2]	Isocratic
Flow Rate	1.0 mL/min[5]	0.4 mL/min[1][2]	Not Specified
Detection Wavelength	215 nm[3][4]	225 nm[1][2]	Not Specified
Robustness Parameters Varied	Flow rate, mobile phase composition[6]	Flow rate, column oven temperature, mobile phase buffer concentration[1][2]	Flow rate, pH, mobile phase composition
Effect of Variations	Resolution between impurities and Olmesartan remained >2.0[3]	System suitability parameters remained within acceptable limits[1][2]	No significant effect on results

Table 2: Comparison of Method Validation Data



Validation Parameter	Method 1: RP- HPLC	Method 2: SI- UHPLC-PDA	Method 3: RP- HPLC
Linearity Range	250 - 1000 μg/mL (Olmesartan)[3][4]	0.03 - 100 ppm (Impurities)[1][2]	Not Specified
Correlation Coefficient (r²)	0.9999 (Olmesartan) [3][4]	~1.0[1][2]	>0.999
Accuracy (% Recovery)	98.5% - 101.2%[3][4]	95% - 105%[1][2]	98.5% - 101.4%
Precision (%RSD)	<2.0%[6]	<2.0%[1][2]	<1.3% (Intra-day & Inter-day)
LOD	Not explicitly stated for impurities	As low as 0.03 ppm[1] [2]	0.63 μg (Olmesartan)
LOQ	Not explicitly stated for impurities	S/N ratio >10[1][2]	1.18 μg (Olmesartan)

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are summaries of the experimental protocols for the compared methods.

### **Method 1: Stability-Indicating RP-HPLC**

This method is designed for the separation and quantification of Olmesartan and its seven known impurities (Imp-A to Imp-G).[3][4]

- Chromatographic System: A Waters HPLC system with a diode array detector was used.[3]
- Column: Symmetry C18, 150 mm × 4.6 mm, 5µ particle size.[3][4]
- Mobile Phase: A gradient mixture of a phosphate buffer, acetonitrile, and Milli-Q water.[3][4]
- Detection: UV detection at 215 nm.[3][4]



- Forced Degradation: The drug substance was subjected to stress conditions including acid hydrolysis (1N HCl), base hydrolysis (1N NaOH), oxidation (3% H<sub>2</sub>O<sub>2</sub>), heat (60°C), and light (as per ICH Q1B).[3]
- Robustness Evaluation: The method's robustness was assessed by making deliberate small changes to the flow rate and mobile phase composition to ensure the method remains unaffected.[6]

### **Method 2: Stability-Indicating UHPLC-PDA**

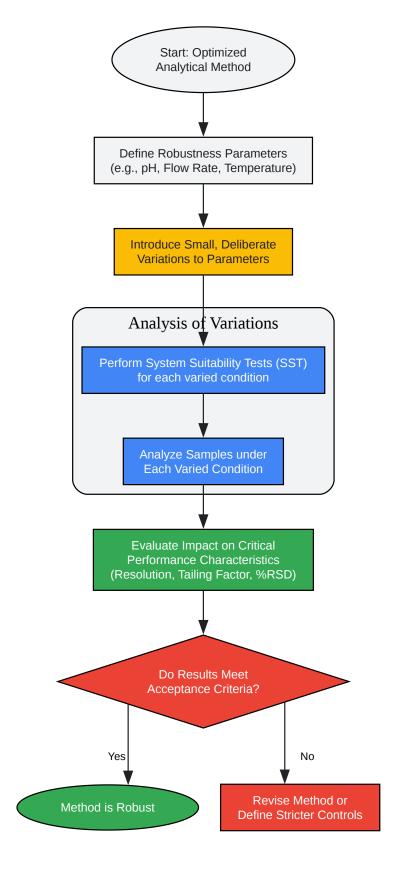
This method was developed for the impurity profiling of Olmesartan Medoxomil in a fixed-dose combination with Metoprolol Succinate.[1][2]

- Chromatographic System: Shimadzu N-Series UHPLC instrument with a photodiode array detector.[1]
- Column: Shimpack GIST-C18, 100 mm x 2.1 mm, 2 μm particle size, maintained at 25°C.[1]
   [2]
- Mobile Phase: A gradient elution using Mobile Phase A (0.1% orthophosphoric acid in water)
   and Mobile Phase B (acetonitrile).[1][2]
- Flow Rate: 0.4 mL/min.[1][2]
- Detection: Data integrated at 225 nm.[1][2]
- Robustness Evaluation: Robustness was determined by varying the mobile phase flow rate, column oven temperature, and the concentration of orthophosphoric acid in the mobile phase buffer.[1][2]

## **Visualization of Robustness Testing Workflow**

The following diagram illustrates a typical workflow for the robustness testing of an analytical method as per ICH guidelines.





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Caption: Workflow for Robustness Testing of Analytical Methods.



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